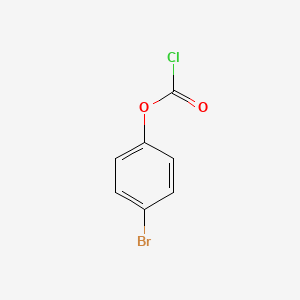

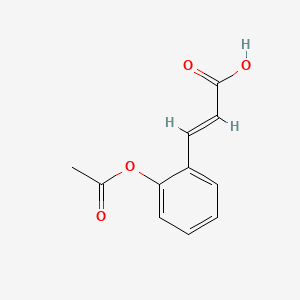

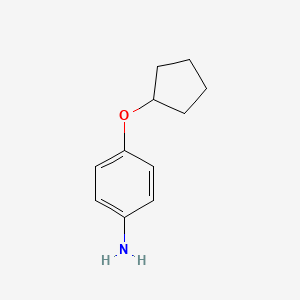

![molecular formula C9H8ClNO4S B1277593 2-甲基-3-氧代-3,4-二氢-2H-苯并[1,4]恶嗪-6-磺酰氯 CAS No. 293741-60-3](/img/structure/B1277593.png)

2-甲基-3-氧代-3,4-二氢-2H-苯并[1,4]恶嗪-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonated 4H-3,1-benzoxazines, which are structurally related to the compound of interest, has been achieved through an innovative electrochemical radical cascade cyclization method. This approach utilizes styrenyl amides and sulfonylhydrazines, allowing for a broad range of substrates and functional groups to be incorporated under metal- and external oxidant-free conditions at room temperature . Although the specific compound "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride" is not mentioned, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular and electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been extensively studied. These compounds, which share some functional group similarities with the target molecule, have been characterized by X-ray single crystal diffraction. The analysis revealed that the molecules form molecular crystals with specific space groups and cell parameters. Additionally, ab initio quantum-chemical calculations were performed to understand the electronic structure, which showed a correlation between charge density and intramolecular hydrogen bonds . This information could be extrapolated to predict the molecular structure of "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride".

Chemical Reactions Analysis

The kinetic investigation of the substitution reactions of the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution provides insight into the reactivity of such compounds. The study's findings suggest that the steric and electronic properties of the molecules significantly influence their chemical behavior . This could imply that "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride" may also exhibit unique reactivity patterns due to its own steric and electronic characteristics.

Physical and Chemical Properties Analysis

The synthesis and structural assignment of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a compound with some resemblance to the target molecule, has been reported. The physical properties such as yields and the chemical properties including intermolecular interactions were characterized using NMR, IR spectroscopy, and X-ray diffraction. The study found that in the crystal state, the molecules are linked by short O-H-C contacts, indicating the potential for hydrogen bonding . These findings could be relevant when considering the physical and chemical properties of "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride", as similar intermolecular forces may be present.

科学研究应用

合成和衍生物

创新的合成方法:研究表明了合成 3,4-二氢-2H-苯并[1,4]恶嗪的创新方法,其中包括该化合物的衍生物。这些方法涉及使用 2-氨基苯酚等起始原料和一步反应等工艺 (詹淑婷, 2012)。

化学转化:用氯磺酸处理相关化合物会产生衍生物,如 2-氧代-2,3-二氢-1,3-苯并噻唑-6-磺酰氯,它可以进一步与各种物质反应生成酸、酯和酰胺 (D. A. Dushamov 等,2020)。

N-异丙基化以抑制 Na/H 交换:该化合物已用于 2,2-二甲基-3-氧代-3,4-二氢-2H-苯并[1,4]恶嗪-6-羧酸甲酯的 N-异丙基化。这一过程对于合成有效的 Na/H 交换抑制剂至关重要 (Takeshi Yamamoto 等,1998)。

生物化学和药理学应用

抗菌活性:3,4-二氢-2H-苯并[1,4]恶嗪的某些衍生物对各种细菌菌株表现出显着的抗菌活性,突出了它们在抗生素开发中的潜力 (Naveen Kadian 等,2012)。

药理学中的 Na/H 交换抑制剂:N-(3-氧代-3,4-二氢-2H-苯并[1,4]恶嗪-6-羰基)胍的合成和定量构效关系表明它们作为 Na/H 交换抑制剂的作用。这些化合物在缺血再灌注损伤中具有潜在的治疗应用 (T. Yamamoto 等,1998)。

双重血栓素 A2 受体拮抗剂和前列环素受体激动剂:3,4-二氢-2H-苯并[1,4]恶嗪的衍生物已被开发为双重作用剂,以阻断 TXA2 受体并激活 PGI2 受体。这突出了它们在抗血栓和心血管治疗中的潜在应用 (M. Ohno 等,2006)。

化学和聚合物科学

- 聚合行为:该化合物的衍生物已对其聚合行为进行了研究,例如在苯并恶嗪基聚合物的合成中。这项研究有助于聚合物科学中新材料的开发 (Yanfang Liu 等,2012)。

属性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOUTDKFANTPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424571 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

CAS RN |

293741-60-3 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

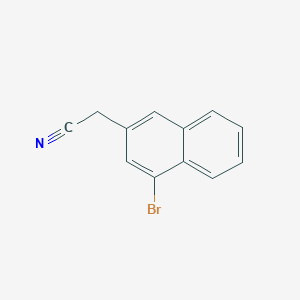

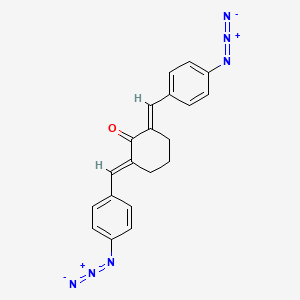

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

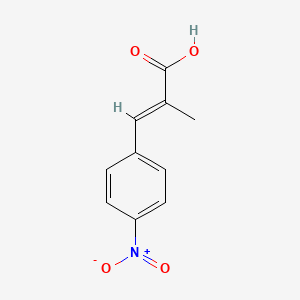

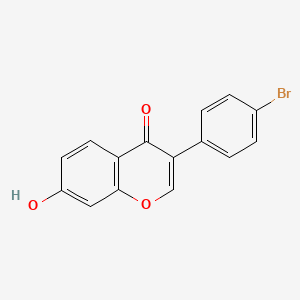

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)

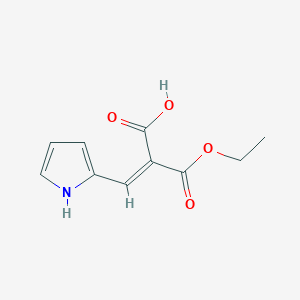

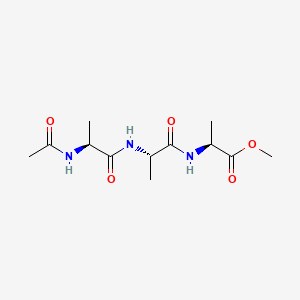

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

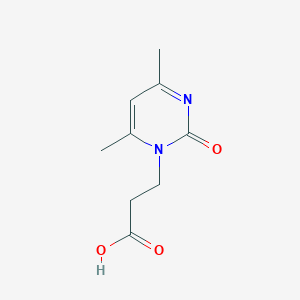

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)